Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

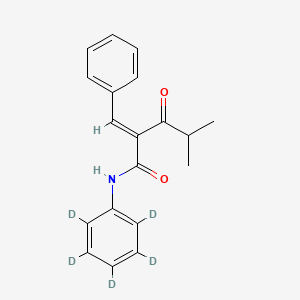

Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) is a complex organic compound that belongs to the class of amides This compound features a pentanamide backbone with various substituents, including a phenyl group and a deuterated phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) typically involves multi-step organic reactions. One possible route could involve the condensation of a suitable amine with a carboxylic acid derivative, followed by the introduction of the phenyl and deuterated phenyl groups through substitution reactions. The reaction conditions would likely require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale operations, and implementing purification techniques to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Applications De Recherche Scientifique

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.

Medicine: Possible applications in drug development or as a therapeutic agent.

Industry: Use in the production of specialty chemicals or materials.

Mécanisme D'action

The mechanism of action for Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds might include other substituted amides or compounds with similar functional groups. Examples could be:

- N-phenylacetamide

- N-benzylacetamide

- 4-methyl-3-oxo-N-phenylbutanamide

Uniqueness

The uniqueness of Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) lies in its specific substituents, particularly the deuterated phenyl group, which can influence its chemical properties and potential applications. This makes it distinct from other similar compounds and potentially useful in specialized applications.

For precise and detailed information, consulting scientific literature and databases is recommended.

Activité Biologique

Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Pentanamide derivatives are known for their structural versatility and biological significance. The compound features a pentanamide backbone with specific modifications that enhance its biological activity. The presence of the phenyl groups and the keto functional group contributes to its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that various pentanamide derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of related compounds found that certain derivatives showed notable inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pentanamide Derivatives

| Compound | Zone of Inhibition (mm) | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|---|

| Pentanamide Derivative A | 20 | Staphylococcus aureus | Escherichia coli |

| Pentanamide Derivative B | 22 | Bacillus subtilis | Pseudomonas aeruginosa |

| Pentanamide Derivative C | 19 | Enterococcus faecalis | Salmonella typhimurium |

These results indicate that pentanamide derivatives can serve as effective antimicrobial agents, potentially useful in treating infections caused by resistant strains.

Case Studies on Biological Activity

-

Anticancer Studies :

A study investigated the anticancer potential of pentanamide derivatives, focusing on their ability to inhibit cancer cell proliferation. The results indicated that certain modifications in the pentanamide structure significantly enhanced cytotoxicity against various cancer cell lines. -

Anti-Plasmodial Activity :

Research has also explored the anti-plasmodial effects of pentanamide derivatives. Experimental results showed that these compounds could effectively inhibit Plasmodium falciparum, the parasite responsible for malaria, suggesting their potential as antimalarial agents . -

O-GlcNAcylation Regulation :

Another area of interest is the role of pentanamides in regulating O-GlcNAcylation, a post-translational modification involved in numerous cellular processes. Compounds similar to pentanamide have been shown to modulate this modification, impacting cellular signaling pathways .

The biological activity of pentanamide derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many pentanamides act as enzyme inhibitors, blocking key metabolic pathways in bacteria or cancer cells.

- Membrane Disruption : Some derivatives may disrupt bacterial membranes, leading to cell lysis.

- Receptor Modulation : They may interact with specific receptors involved in signaling pathways, altering cellular responses.

Propriétés

IUPAC Name |

(2E)-2-benzylidene-4-methyl-3-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13+/i4D,7D,8D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUFHBOCNIUNPT-ROOCWFLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)/C(=C/C2=CC=CC=C2)/C(=O)C(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.